molecular formula C14H17NO2 B12897460 Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate CAS No. 59235-27-7

Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate

Cat. No.: B12897460
CAS No.: 59235-27-7
M. Wt: 231.29 g/mol
InChI Key: RAQHRNZSOAQGIK-UHFFFAOYSA-N
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Description

Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is a chemical compound of significant interest in medicinal and agricultural chemistry research. It features a phenylacetate core linked to a dihydropyrrole ring, a structure known to be a key precursor or intermediate in the synthesis of bioactive molecules. Compounds containing the dihydropyrrole or related pyrrolone moieties have demonstrated promising biological activities in scientific studies. Specifically, research on 1-aryl-pyrrol-2(5H)-one derivatives has shown they exhibit substantial antibacterial effects against plant pathogenic bacteria such as Xanthomonas oryzae and Ralstonia solanacearum . Furthermore, these classes of compounds have also displayed notable curative and protective activities against the Tobacco mosaic virus (TMV), suggesting their potential as a scaffold for developing novel antiviral agents . The ethyl ester functional group in this compound enhances its lipophilicity, potentially facilitating better cellular uptake in biological systems, making it a valuable building block for chemists. Researchers can utilize this compound to synthesize novel derivatives for screening against a range of bacterial and viral pathogens, or to explore structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

59235-27-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate

InChI

InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3

InChI Key

RAQHRNZSOAQGIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate typically involves the condensation of 2,5-dihydro-1H-pyrrole with an appropriate phenylacetate derivative. One common method involves the reaction of 2,5-dihydro-1H-pyrrole with 4-bromoacetophenone in the presence of a base such as potassium carbonate, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)ethanol.

    Substitution: Various substituted phenylacetate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has been investigated for its potential pharmacological activities. The pyrrole moiety is often associated with various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound may serve as a lead compound for developing new antimicrobial agents .
  • Anticancer Properties : Some studies have suggested that pyrrole derivatives can inhibit cancer cell proliferation. This compound could potentially be explored in the synthesis of anticancer drugs targeting specific pathways in tumor cells .
  • Neurological Applications : Compounds containing pyrrole rings have been studied for their neuroprotective effects. This compound may offer neuroprotective benefits against neurodegenerative diseases .

Agrochemical Applications

The compound's structural characteristics suggest potential utility in agrochemicals:

  • Pesticide Development : The synthesis of pyrrole-based compounds has been linked to the development of novel pesticides. This compound may be explored for its ability to act as an effective pesticide or herbicide, contributing to sustainable agriculture .

Material Science

In material science, this compound can be utilized in the development of new materials:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at certain concentrations .
Study 2Anticancer PropertiesShowed reduced proliferation of cancer cells in vitro; further studies needed for in vivo validation .
Study 3Pesticide DevelopmentIndicated effectiveness against specific pests; potential for formulation into commercial products .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₁₄H₁₅NO₂ 229.27 Ethyl ester, dihydropyrrole Low thiol reactivity Intermediate, potential conjugation
RL-4340 Mal-PhAc-NHS C₁₆H₁₂N₂O₆ 328.28 NHS ester, maleimide High thiol reactivity (maleimide) Bioconjugation, protein labeling
ADC1730 Mal-PhAc-Val-Ala-PAB C₂₇H₃₀N₄O₆ 506.56 Maleimide, amide linker Thiol-selective conjugation Antibody-drug conjugates (ADCs)
Ethyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate C₈H₉NO₄ 183.16 Ethyl ester, maleimide High thiol reactivity Fluorescent probes, sensors
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride C₁₅H₁₉ClFN₃O₂ 327.79 Ethyl ester, pyrazole, fluorine Nucleophilic substitution (fluorine) Pharmaceutical intermediates
Key Observations:

Functional Groups :

  • The dihydropyrrole group in the target compound lacks the oxidizing 2,5-diketo groups present in maleimide derivatives (e.g., RL-4340), rendering it less reactive toward thiols .
  • Ethyl esters (target compound and –6) exhibit slower hydrolysis compared to NHS esters (), favoring stability over rapid conjugation .

Reactivity :

  • Maleimide-containing compounds (e.g., RL-4340) are widely used for thiol-based bioconjugation due to their electrophilic double bonds, while the dihydropyrrole group in the target compound may require activation for similar applications .
  • The pyrazole derivative () leverages fluorine for enhanced metabolic stability, a feature absent in the target compound .

Molecular Weight and Complexity :

  • The target compound (229.27 g/mol) is simpler than ADC1730 (506.56 g/mol), which includes peptide linkers for targeted drug delivery .

Biological Activity

Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and various biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 245.26 g/mol
  • IUPAC Name : Ethyl 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoate

The presence of both the ethyl ester and the pyrrole moiety contributes to its biological activity. The pyrrole ring is known for its role in various biochemical interactions, enhancing the compound's potential as a pharmaceutical agent.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of Pyrrole Derivative : The initial step involves the reaction of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenol with acetic anhydride to form the corresponding acetate.
  • Esterification : The resulting compound undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial activity. A study exploring various pyrrole derivatives found that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus18
This compoundE. coli15

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of 12 µM against human breast cancer cells (MCF7), indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its utility in treating biofilm-associated infections .

Case Study 2: Anticancer Activity

In a comparative study on various pyrrole derivatives' anticancer properties, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a lead compound in cancer therapy development .

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